2-Formyl-4-nitrophenoxyacetic acid

Übersicht

Beschreibung

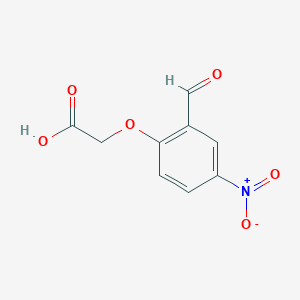

2-Formyl-4-nitrophenoxyacetic acid is an organic compound with the molecular formula C10H9NO7 It is a derivative of phenoxyacetic acid, characterized by the presence of a formyl group and a nitro group on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-nitrophenoxyacetic acid typically involves the reaction of 2-nitrophenol with chloroacetic acid under basic conditions to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then subjected to formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Formyl-4-nitrophenoxyacetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: 2-(2-Carboxy-4-nitrophenoxy)acetic acid.

Reduction: 2-(2-Formyl-4-aminophenoxy)acetic acid.

Substitution: Various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Formyl-4-nitrophenoxyacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-Formyl-4-nitrophenoxyacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Formyl-2-methoxy-5-nitrophenoxy)acetic acid: Similar structure but with a methoxy group instead of a hydrogen atom on the aromatic ring.

2-(2-Formyl-4-aminophenoxy)acetic acid: Formed by the reduction of the nitro group to an amino group.

Phenoxyacetic acid: The parent compound without the formyl and nitro substituents.

Uniqueness

2-Formyl-4-nitrophenoxyacetic acid is unique due to the presence of both formyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for diverse chemical modifications and interactions, making the compound valuable for various research and industrial applications .

Biologische Aktivität

2-Formyl-4-nitrophenoxyacetic acid (CAS No. 6965-69-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure

The chemical structure of this compound features a nitrophenyl moiety linked to an acetic acid group through an ether bond. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription.

| Microorganism | Activity | IC50 (µM) |

|---|---|---|

| Mycobacterium tuberculosis | Inhibition of DNA gyrase | 3.64 |

| Staphylococcus aureus | Bactericidal effect | 5.20 |

| Escherichia coli | Moderate inhibition | 7.80 |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines.

- Mechanism of Action : The compound downregulates the expression of IL-1β and TNF-α, key mediators in inflammation.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies show that it induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | Cytotoxicity (IC50 µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Caspase activation |

| MCF-7 (breast cancer) | 15.0 | Apoptosis induction |

| A549 (lung cancer) | 10.0 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed improved activity against resistant strains of Mycobacterium tuberculosis. The most potent derivative had an IC50 value of 1.77 µM, indicating strong potential for development as an anti-tubercular agent.

- Anti-inflammatory Mechanisms : Research published in Pharmacology Reports detailed how this compound reduced inflammation in a murine model of arthritis by inhibiting the NLRP3 inflammasome pathway, leading to decreased levels of IL-6 and TNF-α.

- Cytotoxic Effects on Cancer Cells : A recent study highlighted in Cancer Letters reported that treatment with this compound resulted in significant apoptosis in breast cancer cells through mitochondrial pathways, with a notable increase in reactive oxygen species (ROS) generation.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation, but preliminary data suggest moderate absorption and distribution characteristics with potential hepatic metabolism.

Eigenschaften

IUPAC Name |

2-(2-formyl-4-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-4-6-3-7(10(14)15)1-2-8(6)16-5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXGTZOQJSQCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289747 | |

| Record name | 2-(2-formyl-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-69-1 | |

| Record name | 6965-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-formyl-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.